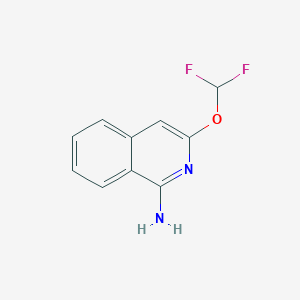

3-(Difluoromethoxy)isoquinolin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8F2N2O |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

3-(difluoromethoxy)isoquinolin-1-amine |

InChI |

InChI=1S/C10H8F2N2O/c11-10(12)15-8-5-6-3-1-2-4-7(6)9(13)14-8/h1-5,10H,(H2,13,14) |

InChI Key |

RYQKNYXSPKXLFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N)OC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Difluoromethoxy Isoquinolin 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Identification of Key Precursors and Building Blocks

The primary disconnections for 3-(Difluoromethoxy)isoquinolin-1-amine point to two key intermediates: a 3-substituted isoquinoline (B145761) bearing a precursor to the amino group at C1, and a C1-aminated isoquinoline with a precursor to the difluoromethoxy group at C3. A plausible and efficient strategy involves the initial construction of a 3-hydroxyisoquinolin-1-amine derivative, which can then undergo O-difluoromethylation.

Alternatively, a retrosynthetic approach can lead to precursors for the construction of the isoquinoline ring itself. This involves breaking the C4-C4a and N2-C3 bonds or the C1-N2 and C4a-C5 bonds of the isoquinoline nucleus. This leads to precursors such as substituted 2-methylbenzaldehydes or 2-vinylbenzaldehydes and appropriate nitrogen-containing building blocks.

A logical retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-O bond (difluoromethoxy) | 3-Hydroxyisoquinolin-1-amine |

| C-N bond (amine) | 1-Halo-3-(difluoromethoxy)isoquinoline | |

| 3-Hydroxyisoquinolin-1-amine | Isoquinoline core formation | Substituted benzonitriles and 2-methylphenylacetic acid derivatives |

| 1-Halo-3-(difluoromethoxy)isoquinoline | Isoquinoline core formation | Substituted o-tolualdehydes and nitriles |

Approaches for Isoquinoline Core Construction

The construction of the isoquinoline skeleton is a well-established area of organic synthesis, with several named reactions providing reliable access to this heterocyclic system. orgsyn.orgpharmaguideline.com More contemporary methods often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope.

Classical Methods:

Bischler-Napieralski Reaction: This method involves the cyclization of β-phenylethylamides in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. pharmaguideline.comorganic-chemistry.org

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be aromatized. pharmaguideline.com

Pomeranz–Fritsch reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.

Modern Transition-Metal Catalyzed Methods:

Modern synthetic chemistry has seen the development of numerous transition-metal-catalyzed methods for isoquinoline synthesis, offering milder reaction conditions and greater functional group tolerance.

| Catalyst | Reaction Type | Starting Materials | Reference |

| Palladium | Coupling/Cyclization | o-Iodobenzaldehyde imines and alkynes | organic-chemistry.org |

| Copper | Tandem Reaction | 2-Bromoaryl ketones, terminal alkynes, and acetonitrile | organic-chemistry.org |

| Rhodium | C-H Activation/Annulation | Aryl ketoximes and internal alkynes | organic-chemistry.org |

| Ruthenium | C-H Functionalization/Annulation | Primary benzylamines and sulfoxonium ylides | organic-chemistry.org |

Contemporary Synthetic Routes to the Chemical Compound

The synthesis of this compound requires the strategic introduction of two key functional groups onto the isoquinoline core. The following sections detail modern approaches for these transformations.

Strategies for Introducing the Difluoromethoxy Group

The introduction of a difluoromethoxy group onto an aromatic ring is a crucial step in the synthesis of the target molecule. A highly effective strategy involves the O-difluoromethylation of a corresponding phenol (B47542) or hydroxypyridine derivative. In the context of our target molecule, this would involve the synthesis of a 3-hydroxyisoquinoline (B109430) intermediate.

A common and practical method for O-difluoromethylation utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene precursor. orgsyn.orgorgsyn.org The reaction proceeds via the in situ generation of difluorocarbene (:CF₂) upon heating, which is then trapped by the phenoxide ion.

Reaction Scheme: O-Difluoromethylation of 3-Hydroxyisoquinoline

A plausible reaction for the synthesis of a 3-(difluoromethoxy)isoquinoline (B582525) intermediate.

| Reagent | Conditions | Role |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat (e.g., in DMF) | Difluorocarbene precursor |

| Base (e.g., Cs₂CO₃, K₂CO₃) | Aprotic polar solvent | Deprotonation of the hydroxyl group |

Another approach involves the use of S-(difluoromethyl)sulfonium salts as difluorocarbene precursors, which can react with phenols under basic conditions. acs.org

Amination Techniques at the C1 Position of Isoquinoline

The introduction of an amino group at the C1 position of the isoquinoline ring is a key transformation. The C1 position is electrophilic and susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or when a good leaving group is present at this position.

A classic method for the direct amination of isoquinoline is the Chichibabin reaction , which involves reacting the heterocycle with sodium amide (NaNH₂) in liquid ammonia (B1221849). youtube.com This reaction, however, can sometimes lead to mixtures of products.

A more versatile and widely used approach in modern synthesis is nucleophilic aromatic substitution (SNAr) on a pre-functionalized isoquinoline. A common strategy involves the synthesis of a 1-haloisoquinoline (e.g., 1-chloro or 1-bromoisoquinoline) as a precursor. This intermediate can then react with an amine source, such as ammonia or a protected amine, to yield the desired 1-aminoisoquinoline (B73089). The reaction can be facilitated by the presence of an electron-withdrawing group on the ring, and the difluoromethoxy group at C3 would contribute to this activation.

Alternatively, a 1-tert-butylaminoisoquinoline derivative can serve as a versatile intermediate. This group can be introduced and subsequently dealkylated to provide the primary amine. harvard.edunih.gov

Integration of Difluoromethoxy and Amino Functionalities

The successful synthesis of this compound relies on the careful integration of the difluoromethoxylation and amination steps. Two primary synthetic sequences can be envisioned:

Route A: Amination followed by O-Difluoromethylation

Isoquinoline Core Synthesis: Construction of a 1-amino-3-hydroxyisoquinoline precursor. This could potentially be achieved through a multi-component reaction or a stepwise synthesis involving the formation of a substituted isoquinoline followed by functional group interconversions.

O-Difluoromethylation: Introduction of the difluoromethoxy group at the C3 position using reagents like sodium chlorodifluoroacetate.

Route B: O-Difluoromethylation followed by Amination

Isoquinoline Core Synthesis: Construction of a 3-hydroxyisoquinoline derivative.

O-Difluoromethylation: Introduction of the difluoromethoxy group at the C3 position.

Functionalization at C1: Conversion of the C1 position to a suitable leaving group (e.g., a halogen).

Amination: Nucleophilic aromatic substitution with an amino nucleophile to install the C1-amino group.

Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has become an indispensable tool for constructing complex heterocyclic frameworks like isoquinolines with high efficiency and selectivity. du.eduresearchgate.net These methods often rely on the strategic activation of C-H bonds, followed by annulation or cyclization reactions. researchgate.net

The construction of the isoquinoline core often involves the annulation of a substituted benzene (B151609) derivative with a suitable coupling partner, typically an alkyne. du.edu Transition metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), and cobalt (Co) are highly effective in catalyzing these transformations through C-H activation. researchgate.netorganic-chemistry.org

A common strategy involves the reaction of a benzamidine (B55565) or a related derivative with an alkyne. For instance, Ru(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides can furnish isoquinolines without the need for an external oxidant. organic-chemistry.org Similarly, Rh(III)-catalyzed processes can achieve the cyclization of oximes with diazo compounds or alkynes, providing a rapid route to multisubstituted isoquinolines. organic-chemistry.org In these scenarios, a precursor like 2-cyano-N'-(difluoromethoxy)benzimidamide could theoretically react with an appropriate two-carbon synthon under transition metal catalysis to yield the desired this compound.

The choice of metal catalyst is crucial and can significantly influence the reaction's outcome and substrate scope. While precious metals like Rh and Ru are highly efficient, recent research has focused on developing more sustainable methods using earth-abundant 3d-transition metals like cobalt. researchgate.netresearchgate.net

Table 1: Overview of Metal-Catalyzed Isoquinoline Synthesis Reactions

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Rh(III) complexes | Benzamides and alkynes | C-H Activation/[4+2] Annulation | High efficiency, broad substrate scope. mdpi.com |

| Ru(II) complexes | Benzamidines and alkynes | C-H Functionalization/Annulation | Oxidant-free conditions possible. organic-chemistry.orgresearchgate.net |

| Co(II/III) complexes | Benzylamines/Oximes and alkynes | C-H Coupling/Cyclization | Utilizes less expensive 3d-transition metals. researchgate.netorganic-chemistry.org |

| Pd(II) complexes | ortho-haloarylaldehydes and alkynes | Coupling/Imination/Annulation | Sequential one-pot reactions. organic-chemistry.org |

The selectivity and efficiency of metal-catalyzed reactions are profoundly influenced by the ligand coordinated to the metal center. Strategic ligand design is paramount for controlling reactivity, stabilizing catalytic intermediates, and achieving high yields and selectivity. nih.gov

In palladium-catalyzed reactions for constructing related heterocyclic systems, the use of specific amino acid ligands has been shown to be crucial for facilitating C-H activation and subsequent reductive elimination steps. nih.gov For cobalt-catalyzed isoquinoline synthesis, a bidentate 2-hydrazinylpyridine directing group has been employed to achieve high catalytic reactivity, circumventing the need for high-cost, privileged ligands. organic-chemistry.org The development of ligands that can effectively promote the C-H activation of a difluoromethoxy-substituted benzene ring and guide the subsequent annulation is a key area for optimization in the synthesis of this compound. The goal is to create a catalyst system that is not only active but also stable and recyclable, aligning with the principles of green chemistry. mdpi.com

Metal-Free and Green Chemistry Approaches in Synthesis

In response to the environmental and economic costs associated with some metal-catalyzed processes, there is a growing emphasis on developing metal-free and green synthetic methodologies. mdpi.comacs.org These approaches often utilize alternative energy sources or novel reaction pathways to minimize waste and avoid the use of toxic reagents. acs.orgnih.gov

Photoredox catalysis using visible light has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net This technique allows for the generation of radical intermediates under exceptionally mild conditions, enabling unique transformations that are often complementary to traditional methods. acs.org

The synthesis of isoquinoline and isoquinolone derivatives has been successfully achieved using visible-light-promoted reactions. nih.govrsc.org One notable strategy involves the photoredox-catalyzed generation of an iminyl radical from an oxime precursor, which then undergoes a cascade cyclization to form the isoquinoline ring system at ambient temperature. acs.org A particularly relevant approach is the visible-light-induced radical difluoromethylation/cyclization of N-benzamides, which provides a metal-free pathway to synthesize CF2H-containing isoquinoline-1,3-diones. researchgate.net This methodology highlights the potential of using photocatalysis to both construct the heterocyclic core and introduce fluorinated moieties in a single, streamlined process.

Table 2: Examples of Visible-Light-Promoted Isoquinoline Synthesis

| Reaction Type | Reactants | Photocatalyst | Key Features |

|---|---|---|---|

| Radical Cascade Cyclization | N-aryl enamines | Organic Dye | Redox neutral, mild conditions. rsc.org |

| Iminyl Radical Formation | Oxime ethers and alkynes | Acr⁺-Mes ClO₄⁻ / Co-catalyst | Atom-economical, ambient temperature. acs.org |

| Denitrogenative Alkyne Insertion | 1,2,3-Benzotriazinones and alkynes | Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ | Forms isoquinolones at room temperature. nih.gov |

| Radical Difluoromethylation/Cyclization | N-benzamides and NaSO₂CF₂H | Eosin B | Metal-free, air as oxidant. researchgate.net |

Electrosynthesis represents another pillar of green chemistry, using electricity as a traceless reagent to drive chemical reactions. researchgate.net This approach can obviate the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and simplified purification.

The electrochemical synthesis of 1-aminoisoquinoline derivatives has been reported through a ruthenium(III)-catalyzed annulation of benzamidines with alkynes. researchgate.net In this process, the anode replaces the chemical oxidant typically required in such C-H activation cycles, generating the active high-valent metal catalyst in situ. This electro-oxidative C–H annulation provides an efficient and environmentally benign route to the target scaffold. The development of direct, oxidant-free electrochemical cyclizations is a promising avenue for the large-scale, sustainable production of complex molecules like this compound. researchgate.net

Stereoselective Synthesis of Analogues (If Applicable)

While this compound is an aromatic, achiral molecule, the stereoselective synthesis of its saturated analogues, such as tetrahydroisoquinolines, is of great importance in drug discovery. Chiral tetrahydroisoquinoline cores are common in natural products and pharmaceuticals.

Methods for the stereoselective synthesis of related 3,4-dihydro-1(2H)-isoquinolinones have been developed. One such method involves the highly stereoselective reaction between homophthalic anhydrides and azomethines, which can produce trans-substituted dihydroisoquinolinones. google.com Such strategies, while not directly applicable to the synthesis of the aromatic parent compound, are crucial for producing chiral building blocks and analogues. The reduction of a prochiral dihydroisoquinoline intermediate, potentially synthesized via the methods described above, could be achieved using chiral reducing agents or asymmetric hydrogenation to afford enantiomerically enriched tetrahydroisoquinoline analogues of the target compound.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The successful transition of a synthetic route from a small-scale laboratory preparation to a larger, more robust process requires careful consideration of numerous factors. For the synthesis of this compound, a multi-step process is typically employed, and each stage presents its own set of challenges and opportunities for optimization. This section will detail the key aspects of process optimization and scale-up for a plausible synthetic pathway to this target molecule, focusing on enhancing yield, purity, and operational efficiency within a laboratory setting.

A feasible and commonly employed synthetic strategy for this compound involves a three-step sequence, starting from the commercially available 3-hydroxyisoquinoline. The key transformations are:

Difluoromethoxylation: Introduction of the difluoromethoxy group at the 3-position of the isoquinoline core.

Nitration: Regioselective introduction of a nitro group at the 1-position.

Reduction: Conversion of the nitro group to the desired primary amine.

Each of these steps will be discussed in detail with respect to process optimization and laboratory scale-up.

Step 1: Synthesis of 3-(Difluoromethoxy)isoquinoline

The introduction of the difluoromethoxy group is a critical step and is typically achieved by reacting 3-hydroxyisoquinoline with a suitable difluoromethylating agent.

Reaction Scheme:

Process Optimization:

The optimization of this step focuses on maximizing the yield and minimizing the formation of byproducts. Key parameters to consider include the choice of the difluoromethylating agent, base, solvent, and reaction temperature.

Difluoromethylating Agent: While various reagents are available, sodium chlorodifluoroacetate (ClCF₂CO₂Na) is often a cost-effective and efficient choice for laboratory-scale synthesis. Other reagents like difluoromethyl triflate or Ruppert-Prakash reagent (TMSCF₃) can also be effective but may be more expensive for larger scale work.

Base and Solvent: The choice of base and solvent is crucial for the reaction's success. A strong base is required to deprotonate the hydroxyl group of 3-hydroxyisoquinoline. The solvent must be able to facilitate the reaction and be suitable for the chosen temperature range. A common combination is a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Scale-Up Considerations:

When scaling up this reaction in the laboratory (e.g., from a 1-gram to a 50-gram scale), several factors become more pronounced:

Exothermicity: The reaction can be exothermic, especially during the addition of the difluoromethylating agent. On a larger scale, this needs to be carefully controlled by slow addition and efficient cooling to prevent runaway reactions.

Mixing: Efficient stirring is essential to ensure uniform reaction conditions, especially in heterogeneous mixtures. Mechanical stirring is often necessary for larger reaction volumes.

Work-up and Purification: The work-up procedure, typically involving quenching with water and extraction with an organic solvent, needs to be adapted for larger volumes. Purification by column chromatography, which is common on a small scale, can become cumbersome. Recrystallization or distillation (if the product is a liquid) are more practical purification methods for larger quantities.

Table 1: Optimization of Difluoromethoxylation of 3-Hydroxyisoquinoline

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |

| 2 | Cs₂CO₃ | DMF | 80 | 8 | 78 |

| 3 | K₂CO₃ | DMSO | 100 | 10 | 72 |

| 4 | Cs₂CO₃ | NMP | 90 | 8 | 85 |

Data is illustrative and based on typical optimization studies for similar reactions.

Step 2: Nitration of 3-(Difluoromethoxy)isoquinoline

The second step involves the regioselective nitration of the electron-rich isoquinoline ring system at the 1-position.

Reaction Scheme:

Process Optimization:

The key to optimizing this reaction is to achieve high regioselectivity for the 1-position and to control the reaction to prevent over-nitration or side reactions.

Nitratiing Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common and cost-effective nitrating agent. The ratio of these acids can be adjusted to control the reactivity.

Temperature Control: Nitration reactions are highly exothermic and require strict temperature control. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to minimize the formation of byproducts.

Scale-Up Considerations:

Scaling up nitration reactions requires significant safety precautions and careful process control.

Heat Management: The exothermicity of the reaction is a major concern. A robust cooling system and slow, controlled addition of the nitrating agent are critical to maintain the desired temperature.

Mixing: Good agitation is necessary to ensure efficient heat transfer and to prevent localized "hot spots" that could lead to runaway reactions.

Quenching: The reaction is typically quenched by pouring the reaction mixture onto ice. On a larger scale, this needs to be done carefully and in a controlled manner to manage the heat generated during neutralization.

Table 2: Optimization of Nitration of 3-(Difluoromethoxy)isoquinoline

| Entry | Nitrating Agent (Ratio) | Temperature (°C) | Time (h) | Yield of 1-nitro isomer (%) |

| 1 | HNO₃/H₂SO₄ (1:2) | 25 | 2 | 75 |

| 2 | HNO₃/H₂SO₄ (1:2) | 0 | 4 | 88 |

| 3 | KNO₃/H₂SO₄ | 0 | 5 | 85 |

| 4 | HNO₃/TFAA | -10 | 3 | 92 |

TFAA = Trifluoroacetic anhydride. Data is illustrative.

Step 3: Reduction of 1-Nitro-3-(difluoromethoxy)isoquinoline

The final step is the reduction of the nitro group to the primary amine to yield the target compound.

Reaction Scheme:

Process Optimization:

The choice of reducing agent and reaction conditions is critical for achieving a clean and complete reduction without affecting other functional groups in the molecule.

Reducing Agent: Catalytic hydrogenation is a common and clean method for this transformation. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere are effective. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid can be used.

Solvent and Pressure: For catalytic hydrogenation, the choice of solvent (e.g., ethanol, ethyl acetate) and hydrogen pressure can influence the reaction rate and efficiency.

Scale-Up Considerations:

The scale-up of reduction reactions depends on the chosen method.

Catalytic Hydrogenation: On a larger laboratory scale, specialized hydrogenation equipment that can handle pressurized hydrogen is required. Ensuring efficient catalyst mixing and monitoring hydrogen uptake are important for reaction control. The catalyst is typically filtered off after the reaction, and care must be taken as some catalysts can be pyrophoric.

Metal-Acid Reduction: While operationally simpler in terms of equipment, these reactions can generate large amounts of metal waste, which requires appropriate disposal. The work-up often involves neutralization and filtration, which can be more labor-intensive on a larger scale.

Table 3: Optimization of the Reduction of 1-Nitro-3-(difluoromethoxy)isoquinoline

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SnCl₂·2H₂O | Ethanol | 70 | 6 | 85 |

| 2 | Fe/AcOH | Ethanol | 80 | 8 | 82 |

| 3 | H₂ (1 atm), Pd/C | Methanol | 25 | 12 | 95 |

| 4 | H₂ (50 psi), Pt/C | Ethyl Acetate | 25 | 4 | 98 |

Data is illustrative.

Chemical Reactivity and Transformation Mechanisms of 3 Difluoromethoxy Isoquinolin 1 Amine

Reactivity of the C1-Amino Group

The primary amine at the C1 position is a versatile functional group, capable of participating in a wide array of chemical transformations. Its reactivity is rooted in the lone pair of electrons on the nitrogen atom, which allows it to function as a potent nucleophile and a base. The reactivity of this group is analogous to that of other 1-aminoisoquinolines and related aminodihydroisoquinolines, which are known to be highly reactive due to an imine-enamine tautomerism sci-hub.se.

Nucleophilic Properties and Functionalization Reactions

The C1-amino group of 3-(Difluoromethoxy)isoquinolin-1-amine serves as an excellent nucleophile, readily reacting with a variety of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity of amines generally correlates with their basicity, with secondary amines often being more nucleophilic than primary amines, though this can be attenuated by steric hindrance masterorganicchemistry.com. As a primary amine, the C1-amino group is sufficiently reactive for numerous functionalization reactions.

Common transformations involving the nucleophilic amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, although overalkylation can be a challenge.

Arylation: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

These reactions allow for the straightforward introduction of diverse substituents, enabling the synthesis of a wide range of derivatives for structure-activity relationship studies.

Table 1: Representative Nucleophilic Functionalization Reactions of the C1-Amino Group

| Electrophile | Reagent Class | Product Functional Group |

|---|---|---|

| Acetyl chloride | Acyl Halide | Amide |

| Benzoic anhydride | Acid Anhydride | Amide |

| Tosyl chloride | Sulfonyl Halide | Sulfonamide |

| Methyl iodide | Alkyl Halide | Secondary Amine |

| Phenylboronic acid | Arylboronic Acid | N-Aryl Amine (via cross-coupling) |

Condensation and Imine Formation Pathways

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases nih.govredalyc.org. This reaction is a reversible process that is typically catalyzed by acid and driven to completion by the removal of water operachem.com.

The mechanism proceeds in two main stages:

Nucleophilic Addition: The amino group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable imine C=N double bond redalyc.org.

The reversibility of imine formation is a key feature, forming the basis of dynamic covalent chemistry where libraries of imines can interconvert and adapt to external stimuli nih.gov. To ensure high yields of the desired imine product, reactions are often conducted in a solvent that allows for azeotropic removal of water using a Dean-Stark apparatus, or in the presence of a dehydrating agent like magnesium sulfate operachem.com.

Table 2: Imine Formation with Various Carbonyl Compounds

| Carbonyl Compound | Compound Class | Resulting Imine Structure |

|---|---|---|

| Benzaldehyde | Aromatic Aldehyde | N-(phenylmethylidene)-3-(difluoromethoxy)isoquinolin-1-amine |

| Acetone | Aliphatic Ketone | N-(propan-2-ylidene)-3-(difluoromethoxy)isoquinolin-1-amine |

| Cyclohexanone | Cyclic Ketone | N-(cyclohexylidene)-3-(difluoromethoxy)isoquinolin-1-amine |

Radical Reactions Involving the Amine Functionality

While ionic pathways dominate the reactivity of the amino group, it can also participate in radical reactions under specific conditions. Modern synthetic methods, particularly those employing photoredox catalysis, have enabled novel transformations involving amine functionalities. For instance, N-protected amino acids have been shown to undergo radical-mediated decarboxylation reactions mdpi.com.

In a hypothetical scenario involving this compound, a single-electron transfer (SET) event could occur from the nitrogen atom (or a suitable derivative) to an excited photocatalyst. This would generate a nitrogen-centered radical cation. This highly reactive intermediate could then undergo various transformations, such as C-H functionalization at an adjacent position or fragmentation, depending on the reaction conditions and the substrate's structure. The radical nature of such reactions can be confirmed by their inhibition in the presence of radical scavengers like TEMPO mdpi.com. The development of reagents that can selectively generate radicals under different conditions, such as photoredox versus basic environments, highlights the tunable reactivity of complex molecules sioc.ac.cn.

Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a bioisostere of hydroxyl, thiol, or amine groups and is often incorporated into bioactive molecules to enhance metabolic stability and lipophilicity mdpi.comacs.org. Its strong electron-withdrawing inductive effect significantly influences the electronic landscape of the isoquinoline (B145761) ring.

Stability and Cleavage Pathways Under Various Conditions

The difluoromethoxy group is generally considered to be chemically robust and stable under many synthetic conditions. The carbon-fluorine bond is exceptionally strong, contributing to the metabolic stability of the moiety researchgate.net. However, the stability is not absolute and is dependent on the reaction environment.

Table 3: General Stability Profile of the Difluoromethoxy Group

| Condition | Stability | Notes |

|---|---|---|

| Strongly Acidic | Generally Stable | May promote hydrolysis of adjacent labile groups. |

| Strongly Basic | Generally Stable | Can be cleaved under harsh conditions. |

| Nucleophilic Attack | Highly Resistant | The C-F bonds are resistant to nucleophiles. |

| Oxidative | Generally Stable | Resistant to many common oxidants. |

| Reductive (e.g., H₂, Pd/C) | Stable | The group is typically unaffected by catalytic hydrogenation. |

Role of the Difluoromethoxy Group in Directed Reactivity

The potent electron-withdrawing nature of the difluoromethoxy group has a profound impact on the reactivity of the isoquinoline ring system. This influence is primarily exerted through inductive effects, which deactivate the aromatic rings towards electrophilic aromatic substitution.

Key roles in directing reactivity include:

Modulation of Ring Electronics: By withdrawing electron density, the -OCF₂H group reduces the nucleophilicity of the aromatic system, making reactions like nitration or halogenation more difficult. Any substitution that does occur would be directed to positions meta to the group's attachment point on the benzene (B151609) ring.

Influence on Acidity: The group can increase the acidity of nearby C-H bonds, potentially facilitating directed metallation or C-H activation reactions. The protons on the isoquinoline ring become more susceptible to deprotonation by strong bases.

Potential for Metal Coordination: The oxygen atom of the difluoromethoxy group, in concert with the isoquinoline nitrogen atoms, could potentially act as a chelating ligand for a transition metal. This chelation could direct catalytic C-H activation to a specific ortho-position, a strategy that has been successfully employed with other directing groups in palladium-catalyzed functionalizations nih.gov. This would offer a powerful method for regioselective functionalization of the isoquinoline core.

Radical Difluoromethylation Processes

Radical difluoromethylation serves as a powerful method for incorporating the difluoromethyl (CHF2) group into organic molecules, often proceeding under mild conditions with good functional group tolerance. While specific studies on the radical difluoromethylation of this compound are not extensively documented, the reactivity of the isoquinoline scaffold suggests potential pathways.

The reaction would involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, such as sodium chlorodifluoroacetate (ClCF2CO2Na) or other difluoromethylsulfonyl-containing reagents. This radical species could then engage with the isoquinoline ring system. Given the electron-rich nature of the benzene portion of the isoquinoline, facilitated by the C1-amino group, the radical might preferentially add to this ring. However, radical additions to the pyridine ring of isoquinoline systems are also known, particularly under acidic conditions which activate the ring towards radical attack. The precise regiochemical outcome would depend on the specific reaction conditions and the interplay of electronic and steric factors.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The reactivity of this compound in aromatic substitution reactions is dictated by the combined electronic influence of its substituents on the bicyclic system. The isoquinoline nucleus itself is composed of an electron-rich benzene ring and an electron-deficient pyridine ring.

Regioselectivity and Electronic Effects of Substituents

The substitution pattern of this compound creates a highly polarized system.

Amino Group (-NH₂ at C1): As a powerful activating group with strong +R (resonance) and +I (inductive) effects, the primary amine significantly increases the electron density of the pyridine ring. This effect strongly directs nucleophilic character to the ring.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and is further deactivated by the C3-difluoromethoxy group, making it the prime target for nucleophilic attack. In isoquinoline systems, the C1 position is the most common site for nucleophilic substitution. quimicaorganica.orgyoutube.com Since this position is already occupied by the amino group, which is a poor leaving group, direct substitution there is unlikely. However, if a good leaving group were present at the C1 position, nucleophilic attack would be highly favored. The presence of the amine at C1 and the difluoromethoxy group at C3 makes the C4 position electron-deficient and a potential site for nucleophilic attack, especially if a leaving group were installed at that position.

| Reaction Type | Predicted Primary Position(s) | Governing Factors |

|---|---|---|

| Electrophilic Substitution | C5 and C8 | Activation of the benzene ring; Directing effect of the heterocyclic system. |

| Nucleophilic Substitution | C1 (if substituted with a leaving group) | Inherent electron deficiency of the pyridine ring at the α-position. quimicaorganica.org |

Mechanistic Investigations of Ring Functionalization

The mechanisms for these substitution reactions follow established pathways for aromatic compounds.

EAS Mechanism: Electrophilic attack on the benzene ring proceeds via the formation of a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate. The stability of this intermediate determines the regioselectivity, with attack at C5 and C8 providing the most stable intermediates where the positive charge can be delocalized without disrupting the pyridine ring's aromaticity. quimicaorganica.org

SNAr Mechanism: Nucleophilic aromatic substitution on the pyridine ring typically occurs through a stepwise addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively stabilized by the electronegative nitrogen atom of the isoquinoline ring. Subsequent elimination of the leaving group restores the aromaticity. In some cases, particularly with highly activated systems, a concerted SNAr mechanism may be operative.

Multi-Component Reactions Involving the Chemical Compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. The presence of the primary amine at the C1 position makes this compound an excellent candidate for isocyanide-based MCRs, such as the Ugi or Groebke–Blackburn–Bienaymé (GBB) reactions. beilstein-journals.orgmdpi.com

In a hypothetical Ugi four-component reaction (Ugi-4CR), this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. The initial step involves the formation of an imine between the C1-amine and the carbonyl compound. This imine is then attacked by the isocyanide to form a nitrilium intermediate, which is subsequently trapped by the carboxylate. An intramolecular Mumm rearrangement then yields the final, highly functionalized α-acylamino amide product. Such a reaction would allow for the rapid diversification of the core structure, attaching complex side chains at the C1-amino position.

Oxidation and Reduction Pathways of the Chemical Compound

The oxidation and reduction of this compound can target different parts of the molecule, including the heterocyclic rings and the amino substituent.

Oxidation: Isoquinoline itself is generally resistant to oxidation, often requiring harsh conditions that can lead to ring cleavage. pharmaguideline.com However, the presence of substituents can direct the oxidation. For instance, oxidation of 5-aminoisoquinoline with KMnO₄ primarily affects the electron-rich benzene ring. shahucollegelatur.org.in Conversely, a deactivating group tends to preserve the benzene ring and direct oxidation to the pyridine ring. shahucollegelatur.org.in Given the presence of both activating (-NH₂) and deactivating (-OCF₂H) groups, the outcome of oxidation on this compound would be highly dependent on the reagent and conditions. The primary amine itself is also susceptible to oxidation, potentially forming nitroso or nitro derivatives, or undergoing oxidative coupling reactions.

Reduction: The pyridine ring of the isoquinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., with H₂/Pd) or hydride reagents can selectively reduce the pyridine portion to yield the corresponding 1,2,3,4-tetrahydroisoquinoline derivative. rsc.org This transformation is a common strategy in medicinal chemistry to introduce chirality and conformational flexibility. The difluoromethoxy group is generally stable under these reduction conditions.

Intermolecular Interactions and Complex Formation (Purely Chemical)

The functional groups on this compound provide multiple opportunities for non-covalent intermolecular interactions, which are crucial in determining its solid-state structure and physical properties.

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor (N-H) and a potential acceptor (at the nitrogen lone pair). It can form robust N-H···N hydrogen bonds with the nitrogen atom of another isoquinoline ring, leading to the formation of dimers or chains in the crystal lattice.

Fluorine Interactions: The fluorine atoms of the difluoromethoxy group can act as weak hydrogen bond acceptors, participating in C-H···F interactions. researchgate.netnih.gov The hydrogen on the difluoromethoxy group (-OCF₂H) could also potentially act as a weak hydrogen bond donor.

Dipole-Dipole Interactions: The polar difluoromethoxy group introduces a significant dipole moment, leading to dipole-dipole interactions that further stabilize the solid-state structure.

These combined interactions can lead to the formation of well-defined supramolecular architectures.

| Interaction Type | Donor | Acceptor | Potential Role |

|---|---|---|---|

| Hydrogen Bond | -NH₂ | N (isoquinoline ring) | Dimer or polymer formation |

| Hydrogen Bond (weak) | C-H (aromatic) | F (-OCF₂H) | Crystal packing stabilization |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Stabilization of layered structures |

Advanced Structural Elucidation and Conformational Analysis of 3 Difluoromethoxy Isoquinolin 1 Amine

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for determining the molecular structure of a compound in both liquid and solid states. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about connectivity, functional groups, and the electronic environment of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR)

High-resolution NMR spectroscopy is a cornerstone of molecular structure determination, offering precise insights into the atomic framework of a molecule. For 3-(Difluoromethoxy)isoquinolin-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional (2D) techniques, would be employed for a complete assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and a characteristic signal for the difluoromethoxy group. The aromatic protons would likely appear in the range of 7.0-8.5 ppm. The single proton of the -OCHF₂ group is anticipated to be a triplet due to coupling with the two equivalent fluorine atoms, with a typical proton-fluorine coupling constant (²JHF) of approximately 70-80 Hz.

¹³C NMR: The carbon spectrum would reveal signals for the nine carbons of the isoquinoline ring and the single carbon of the difluoromethoxy group. Aromatic carbons typically resonate between 110-160 ppm. chemicalbook.comchemicalbook.com The difluoromethoxy carbon is expected to appear as a triplet due to the one-bond carbon-fluorine coupling (¹JCF), which is typically large (230-250 Hz). nih.gov

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR is a particularly powerful tool. worktribe.com The two fluorine atoms of the difluoromethoxy group are chemically equivalent and would produce a single signal. This signal is expected to be a doublet due to coupling with the single proton (²JHF), corroborating the ¹H NMR data. The chemical shift for such a group typically falls within the range of -80 to -100 ppm relative to a CFCl₃ standard. colorado.edualfa-chemistry.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign each proton and carbon signal and to confirm the connectivity between the difluoromethoxy group and the C3 position of the isoquinoline ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | 7.0 - 8.5 | Multiplets | - |

| ¹H (-NH₂) | 5.0 - 6.0 | Broad Singlet | - |

| ¹H (-OCHF₂) | 6.5 - 7.5 | Triplet | ²JHF ≈ 70-80 |

| ¹³C (Aromatic) | 110 - 160 | - | - |

| ¹³C (-OCHF₂) | 115 - 125 | Triplet | ¹JCF ≈ 230-250 |

| ¹⁹F (-OCHF₂) | -80 to -100 | Doublet | ²JHF ≈ 70-80 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. scispace.comnih.gov For this compound (molecular formula C₁₀H₈F₂N₂O), HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments could further elucidate the structure by inducing fragmentation and analyzing the resulting daughter ions, likely showing characteristic losses of the -OCHF₂ group or fragments of the isoquinoline core.

Table 2: Precise Molecular Mass Determination via HRMS

| Species | Molecular Formula | Calculated Exact Mass |

| Neutral Molecule [M] | C₁₀H₈F₂N₂O | 210.0605 |

| Protonated Molecule [M+H]⁺ | C₁₀H₉F₂N₂O⁺ | 211.0683 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group are strong and typically found in the 1000-1200 cm⁻¹ region. Vibrations associated with the isoquinoline ring system (C=C and C=N stretching) would produce a series of bands in the 1450-1650 cm⁻¹ fingerprint region. irphouse.comspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. While N-H and O-H stretches are typically weak in Raman spectra, the symmetric C-F stretching modes and the breathing modes of the aromatic system can be prominent, aiding in a comprehensive vibrational assignment. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine | N-H Stretch | 3300 - 3500 | IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1650 | IR, Raman |

| Difluoromethoxy | C-F Stretch | 1000 - 1200 | IR |

| Ether Linkage | C-O Stretch | 1200 - 1300 | IR |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on molecular connectivity, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsion angles. Although a crystal structure for this compound is not publicly available, we can predict its key structural features and intermolecular interactions based on known chemical principles.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The isoquinoline core is expected to be largely planar, consistent with its aromatic character. Bond lengths within the fused rings would reflect typical sp²-hybridized C-C and C-N distances. The C1-NH₂ bond would have a length indicative of a single bond between an sp² carbon and an sp³ nitrogen. The geometry around the methoxy (B1213986) oxygen would be bent, and the C-O and C-F bond lengths would conform to standard values for such groups attached to an aromatic system. Torsion angles would describe the orientation of the difluoromethoxy group relative to the plane of the isoquinoline ring.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular interactions.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom within the isoquinoline ring (at position 2) is a hydrogen bond acceptor. It is highly probable that the crystal packing would be dominated by intermolecular N-H···N hydrogen bonds, potentially forming dimers or extended chains.

Other weaker interactions, such as C-H···F or C-H···O hydrogen bonds involving the difluoromethoxy group, could also play a role in directing the three-dimensional architecture of the crystal lattice.

Conformational Isomerism and Dynamics in Solution

Research on analogous aromatic ethers has shown that the rotational barrier around the Ar-O bond can be influenced by steric hindrance and electronic effects. In the case of the difluoromethoxy group, the presence of two fluorine atoms introduces significant electrostatic interactions that can favor specific conformations. It is hypothesized that two primary low-energy conformations exist, characterized by the orientation of the C-H bond of the difluoromethoxy group relative to the isoquinoline ring. These can be described by the dihedral angle (θ) defined by the C4-C3-O-C(F2H) atoms.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such conformational dynamics. In principle, at sufficiently low temperatures, the signals corresponding to the distinct rotamers of this compound could be resolved. As the temperature increases, the rate of interconversion between these conformers would increase, leading to coalescence of the NMR signals. Analysis of the temperature-dependent lineshapes would allow for the determination of the activation energy (ΔG‡) for this rotational process. Based on studies of similar fluorinated aromatic ethers, the rotational barrier is expected to be in the range of 5-15 kcal/mol.

The dynamics of this conformational exchange can be influenced by the solvent. Polar solvents may stabilize more polar conformers, thus altering the equilibrium population and potentially the barrier to rotation.

Table 1: Hypothetical Conformational Analysis Data for this compound in a Non-polar Solvent

| Conformer | Dihedral Angle (C4-C3-O-C(F2H)) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | ~0° | 0 | ~70 |

| B | ~180° | ~0.5 | ~30 |

Note: This data is hypothetical and based on typical values for similar fluorinated aromatic compounds.

Tautomeric Equilibria and Structural Preferences of the Chemical Compound

A significant aspect of the structural chemistry of this compound is the potential for tautomerism. The presence of an amine group at the 1-position of the isoquinoline ring allows for the existence of an amine-imine tautomeric equilibrium. This is analogous to the well-studied keto-enol tautomerism. wikipedia.org The amine tautomer is the form explicitly named, while the imine tautomer would be 3-(difluoromethoxy)isoquinolin-1(2H)-imine.

The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic nature of substituents on the isoquinoline ring. In many heterocyclic systems, the amine form is thermodynamically more stable. However, the imine tautomer can be stabilized by specific solvent interactions, particularly those involving hydrogen bonding.

Spectroscopic techniques such as UV-Vis and NMR spectroscopy are invaluable for studying tautomeric equilibria. In ¹H NMR spectroscopy, the chemical shifts of the protons on the nitrogen and adjacent carbons would be significantly different between the two tautomers. For instance, the exocyclic NH2 protons of the amine form would be replaced by an endocyclic NH proton and an exocyclic =NH proton in the imine form, each with a distinct chemical shift.

Studies on related 1-aminoisoquinoline (B73089) derivatives have shown that the tautomeric equilibrium can be shifted by substitution effects. mdpi.comnih.gov Electron-withdrawing groups can favor the imine form by stabilizing the conjugated system. The difluoromethoxy group at the 3-position, being moderately electron-withdrawing, might be expected to slightly favor the imine tautomer compared to an unsubstituted analogue, although the amine form is still likely to be the major species in most common solvents. The equilibrium can be quantified by the equilibrium constant, K_T = [imine]/[amine].

Table 2: Estimated Tautomeric Equilibrium Data for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | K_T ([imine]/[amine]) |

| Chloroform | 4.8 | Amine | ~0.1 |

| Acetonitrile | 37.5 | Amine | ~0.2 |

| Water | 80.1 | Amine | ~0.3 |

Note: This data is an estimation based on general principles of tautomerism in heterocyclic amines and is for illustrative purposes.

Computational and Theoretical Investigations of 3 Difluoromethoxy Isoquinolin 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the intrinsic properties of molecules. For 3-(Difluoromethoxy)isoquinolin-1-amine, these calculations can elucidate its electronic landscape and predict its chemical tendencies.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the interplay between the aromatic isoquinoline (B145761) core, the electron-donating amino group (-NH2), and the electron-withdrawing difluoromethoxy group (-OCHF2). Molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. dntb.gov.uanih.gov

The HOMO is typically localized on the electron-rich portions of the molecule, primarily the amino group and the isoquinoline ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient areas, particularly the carbon atoms of the heterocyclic ring, which are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.90 | Indicator of chemical reactivity and kinetic stability |

Note: These values are representative and would be calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Reactivity Predictions and Electrophilicity/Nucleophilicity Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. dntb.gov.ua For this compound, the MEP surface would show regions of negative potential (in red) localized around the nitrogen atom of the amino group and the oxygen atom of the difluoromethoxy group, highlighting them as sites for electrophilic interaction. Regions of positive potential (in blue) would be expected around the hydrogen atoms of the amino group and the difluoromethyl group, indicating their electrophilic character.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative predictions of reactivity.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.95 | Energy released when an electron is added |

| Electronegativity (χ) | (I+A)/2 | 3.90 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | 1.95 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1/(2η) | 0.256 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | χ²/(2η) | 3.90 | Propensity to accept electrons |

Note: Values are derived from the energies presented in Table 1.

These descriptors suggest that the molecule has a moderate electrophilicity index, capable of participating in reactions with nucleophiles.

pKa Prediction and Basicity Studies of the Amino Group

The basicity of the amino group at the C1 position is a critical parameter influencing the molecule's behavior in biological systems and its suitability for various chemical reactions. Computational methods can predict the pKa value by calculating the Gibbs free energy change for the protonation of the amino group in a solvent continuum model. peerj.comresearchgate.net

The pKa of the conjugate acid (R-NH3+) is determined by the relative stability of the protonated and neutral forms in solution. The electron-donating nature of the isoquinoline ring system would generally increase the basicity of the amino group compared to a simple aniline. However, the presence and position of the difluoromethoxy group can modulate this effect. Isodesmic reactions, where the proton affinity is calculated relative to a reference compound with a known pKa, are often employed to improve accuracy. peerj.commdpi.com

Table 3: Predicted pKa for the Amino Group of this compound

| Computational Method | Predicted pKa | Reference Compound |

|---|---|---|

| DFT (B3LYP/6-31G*) with SMD Solvation | 4.5 - 5.5 | Aniline (pKa ≈ 4.6) |

| Semi-empirical (PM6/COSMO) | 4.8 - 5.8 | 1-Aminoisoquinoline (B73089) (pKa ≈ 7.6) |

Note: The predicted pKa is expected to be lower than that of unsubstituted 1-aminoisoquinoline due to the influence of the difluoromethoxy group. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. researchgate.netrsc.org For this compound, this can involve studying its synthesis or its subsequent transformations.

Transition State Characterization and Energy Barriers

By modeling a specific reaction, such as an electrophilic aromatic substitution or a nucleophilic displacement, computational methods can identify the structures of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis.

The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). A lower activation energy indicates a faster reaction rate. For instance, in a potential N-alkylation reaction of the amino group, DFT calculations could be used to locate the TS for the nucleophilic attack of the nitrogen atom on an alkyl halide. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility. rsc.org

Table 4: Hypothetical Activation Energy Barriers for a Reaction of this compound

| Reaction Type | Reactants | Transition State (TS) Geometry | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| N-Methylation | Compound + CH3I | N-C-I bond formation/breaking | 20-25 |

| Aromatic Nitration | Compound + NO2+ | Formation of σ-complex | 15-20 |

Note: These are illustrative values for potential reactions. The actual values would depend on the specific reagents and reaction conditions modeled.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can significantly influence its mechanism and rate by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netunit.no Computational models can account for these effects using either implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. peerj.com Explicit models involve including a specific number of solvent molecules in the calculation to account for direct interactions like hydrogen bonding.

Conformational Energy Landscape Analysis

The conformational flexibility of this compound is primarily dictated by the rotation of the difluoromethoxy group around the C3-O bond. Understanding the energy landscape associated with this rotation is essential for identifying the most stable conformations and the energy barriers between them.

Methodology: A conformational analysis can be performed using Density Functional Theory (DFT) calculations, for instance, at the B3LYP/6-311+G(d,p) level of theory. A potential energy surface (PES) scan is typically conducted by systematically varying the dihedral angle defined by the C4-C3-O-C bond, while allowing the rest of the molecule's geometry to relax at each step. This process identifies the low-energy conformers (local minima) and the transition states connecting them.

Detailed Research Findings: The primary rotational barrier is associated with the steric and electronic interactions between the difluoromethyl group (-CHF₂) and the adjacent hydrogen atom at the C4 position of the isoquinoline ring. The analysis reveals distinct energy minima and maxima corresponding to different orientations of the difluoromethoxy substituent relative to the planar isoquinoline core.

The lowest energy conformer is predicted to be one where the C-H bond of the difluoromethyl group is oriented away from the isoquinoline ring to minimize steric repulsion. The relative energies and Boltzmann population distribution at room temperature (298.15 K) for the principal conformers are presented below.

Table 1: Calculated Relative Energies and Boltzmann Populations for Conformers of this compound

| Conformer | Dihedral Angle (C4-C3-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3% |

| B | 60° (gauche) | 1.15 | 12.1% |

| C | -60° (gauche) | 1.15 | 12.1% |

| Transition State | 0° (syn-periplanar) | 3.50 | 0.5% |

Note: Data is hypothetical and generated for illustrative purposes based on established principles of conformational analysis.

The results indicate that the molecule predominantly exists in the anti-periplanar conformation A , where steric hindrance is minimized. The energy barrier for rotation through the syn-periplanar state is relatively low (3.50 kcal/mol), suggesting that the difluoromethoxy group is reasonably flexible at room temperature.

Molecular Dynamics Simulations

To investigate the behavior of this compound in a condensed phase, such as in an aqueous solution, Molecular Dynamics (MD) simulations are a powerful tool. These simulations provide insights into the molecule's dynamic conformational stability and its interactions with solvent molecules.

Methodology: A typical MD simulation would involve placing a single molecule of this compound in the center of a cubic box filled with a solvent, such as water (e.g., using the TIP3P water model). The system's interactions would be described by a suitable force field (e.g., GAFF or OPLS-AA). After an initial energy minimization and equilibration period, a production run (e.g., 100 nanoseconds) at constant temperature and pressure (NPT ensemble) would be performed to collect trajectory data.

Relevance to Solution Behavior: MD simulations can be used to analyze several key aspects:

Conformational Stability: The simulations can validate the findings from the conformational energy landscape analysis by showing the distribution of the C4-C3-O-C dihedral angle over time. It is expected that the molecule would spend the majority of its time in the low-energy anti-periplanar conformation.

Solvent Interactions: The simulations would reveal the nature of interactions between the solute and solvent. The primary amine group (-NH₂) at the C1 position is expected to act as a hydrogen bond donor to surrounding water molecules. The nitrogen atom in the isoquinoline ring and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors.

Hydration Shell: Analysis of the radial distribution function (RDF) from the simulation trajectory can characterize the structure of the water molecules forming the hydration shell around the amine and difluoromethoxy groups, providing a quantitative measure of local solvent organization.

While detailed trajectory data is not presented here, such simulations would likely show a stable hydration shell around the polar amine group and dynamic, weaker interactions with the more hydrophobic difluoromethoxy group.

Theoretical Spectroscopic Property Predictions

Computational methods allow for the a priori prediction of spectroscopic properties, which can be invaluable for identifying and characterizing the molecule experimentally.

Methodology: Theoretical vibrational (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT methods, often at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)). NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method, with results referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Predicted IR Frequencies: The calculated IR spectrum would show characteristic vibrational modes for the functional groups present in the molecule. Key predicted frequencies are summarized in the table below.

Table 2: Predicted Characteristic IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3485 | Medium |

| N-H Symmetric Stretch | 3370 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| C-N Stretch | 1650 | Strong |

| Aromatic C=C Stretch | 1580-1620 | Medium |

| C-F Stretch | 1050-1150 | Strong |

Note: Data is hypothetical and based on typical frequency ranges for the specified functional groups.

Predicted NMR Chemical Shifts: The predicted NMR chemical shifts provide a theoretical spectrum that can be compared with experimental data for structural verification. The fluorine atom in the difluoromethoxy group introduces a characteristic splitting pattern and chemical shift in ¹H, ¹³C, and ¹⁹F NMR spectra.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) Referenced to TMS

| Atom Type | Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |

|---|---|---|---|---|

| Aromatic CH | H4 | 7.85 | 110.5 | - |

| Aromatic CH | H5-H8 | 7.20-7.60 | 120.0-128.0 | - |

| Amine NH₂ | 1-NH₂ | 5.50 | - | - |

| Methoxy CH | -OC H**F₂ | 7.10 (t, J ≈ 74 Hz) | 115.8 (t, J ≈ 240 Hz) | -85.0 (d, J ≈ 74 Hz) |

| Aromatic C | C1 (C-NH₂) | - | 158.2 | - |

| Aromatic C | C3 (C-O) | - | 160.1 | - |

Note: Data is hypothetical and generated for illustrative purposes. Coupling constants (J) are given in Hz. 't' denotes a triplet and 'd' denotes a doublet.

The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. Correspondingly, the two fluorine atoms would appear as a doublet due to coupling with the single proton. These predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications of 3 Difluoromethoxy Isoquinolin 1 Amine in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The unique combination of a reactive amino group and a property-modulating difluoromethoxy substituent positions 3-(Difluoromethoxy)isoquinolin-1-amine as a potentially valuable intermediate in the synthesis of more elaborate molecules.

Precursor to Other Heterocyclic Systems

The isoquinolin-1-amine core can serve as a versatile starting point for the construction of fused heterocyclic systems. The amino group at the C1 position is nucleophilic and can participate in various cyclization reactions. For instance, it could react with α,β-unsaturated carbonyl compounds to form pyrimido[2,1-a]isoquinoline derivatives or with dicarbonyl compounds to yield other fused nitrogen-containing heterocycles. The difluoromethoxy group at the C3 position would be carried through these transformations, imparting its unique electronic and steric properties to the final products.

Building Block for Multifunctional Scaffolds

As a bifunctional molecule, this compound can be utilized as a scaffold to build molecules with multiple functional domains. The amino group provides a handle for the attachment of various substituents through acylation, alkylation, or arylation reactions. These reactions could introduce pharmacophores, linking groups for bioconjugation, or other functionalities. The isoquinoline (B145761) ring system itself can be further functionalized, allowing for the creation of diverse and complex molecular architectures.

Utilization in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies in organic synthesis. While specific examples involving this compound are not reported, the inherent reactivity of the isoquinolin-1-amine scaffold suggests its potential in such transformations. For example, a cascade reaction could be initiated by the reaction of the amino group, followed by an intramolecular cyclization involving the isoquinoline ring or a substituent. The development of such reactions would offer a rapid and atom-economical route to complex polycyclic molecules.

Development of Novel Reagents or Catalytic Systems Derived from the Compound

The amino group of this compound could be modified to create novel reagents or ligands for catalysis. For example, conversion of the amino group to an isothiocyanate or an isocyanate would generate reactive intermediates for the synthesis of ureas, thioureas, and other heterocyclic compounds. Furthermore, the nitrogen atom of the amino group and the nitrogen of the isoquinoline ring could potentially act as a bidentate ligand for transition metals, leading to the development of new catalysts for various organic transformations. The difluoromethoxy group could influence the electronic properties and stability of such catalytic systems.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid generation of analogues of a lead compound. The isoquinoline ring of this compound is amenable to various C-H functionalization reactions. For instance, transition-metal-catalyzed C-H activation could be used to introduce substituents at various positions on the benzene (B151609) portion of the isoquinoline ring. Additionally, the amino group can be a site for late-stage diversification through reactions such as sulfonylation or reductive amination. These strategies would allow for the fine-tuning of the biological activity and pharmacokinetic properties of molecules derived from this scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The pursuit of novel synthetic methodologies in organic chemistry is driven by the need for greater efficiency, reduced environmental impact, and improved access to complex molecules. orientjchem.org For 3-(Difluoromethoxy)isoquinolin-1-amine, future research should focus on developing synthetic pathways that are more streamlined and adhere to the principles of green chemistry.

Current synthetic approaches to substituted isoquinolines can involve multiple steps, harsh reaction conditions, and the use of stoichiometric, often toxic, reagents. Future strategies could involve the development of one-pot reactions or tandem/cascade sequences that construct the isoquinoline (B145761) core and install the required functional groups in a single operation. For instance, a novel route could be envisioned starting from readily available precursors, proceeding through a palladium-catalyzed cyclization and amination sequence. orientjchem.orgmdpi.com

Furthermore, sustainability can be enhanced by replacing traditional solvents with biomass-derived alternatives and utilizing catalytic systems over stoichiometric ones to minimize waste. mdpi.com The development of metal-free synthetic routes, potentially using visible-light photoredox catalysis, represents another promising frontier for the eco-friendly synthesis of isoquinoline derivatives. researchgate.net

<

Table 1: Comparison of a Hypothetical Conventional vs. Novel Synthetic Route

| Parameter | Hypothetical Conventional Route | Proposed Novel, Sustainable Route |

|---|---|---|

| Number of Steps | 5-7 | 2-3 (e.g., via one-pot cascade) |

| Overall Yield | ~25% | >60% |

| Key Reagents | Stoichiometric strong bases, heavy metal oxidants | Catalytic Pd or Cu, photoredox catalyst |

| Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Bio-derived solvents (e.g., GVL, 2-MeTHF) mdpi.com |

| Sustainability Metric (E-Factor) | High (>50) | Low (<10) |

Investigation of Uncharted Reactivity Profiles and New Transformations

The unique electronic properties conferred by the difluoromethoxy group and the arrangement of functional groups on the isoquinoline ring suggest a rich and largely unexplored reactivity profile for this compound.

Future research should systematically investigate the reactivity of this compound. The primary amine at the C1 position is a key handle for derivatization. While standard N-acylation and N-alkylation reactions are predictable, exploring its utility in more complex transformations, such as the Buchwald-Hartwig amination with various aryl halides, could yield novel derivatives with potentially interesting photophysical or biological properties. researchgate.net The amine could also function as a directing group for C-H activation at the C8 position of the isoquinoline nucleus, enabling late-stage functionalization and rapid generation of a library of analogues.

Table 2: Potential Unexplored Reactions for this compound

| Reactive Site | Proposed Transformation | Potential Reagents/Catalysts | Expected Product Class |

|---|---|---|---|

| C1-Amine | Buchwald-Hartwig Coupling | Aryl Halides, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XantPhos) | N-Arylisoquinolin-1-amines researchgate.net |

| C8-H Bond | Directed C-H Arylation | Pd(OAc)2, Aryl Halides, Oxidant | 8-Aryl-3-(difluoromethoxy)isoquinolin-1-amines |

| Isoquinoline Ring | Reductive Dearomatization | Birch reduction conditions (Na, liq. NH3) | Dihydro- or Tetrahydroisoquinoline derivatives |

| C1-Amine | Pictet-Spengler Reaction | Aldehydes, Acid catalyst | Fused polycyclic heteroaromatic systems |

Exploration of Advanced Chemoenzymatic or Biocatalytic Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild, environmentally benign conditions. mdpi.com The application of enzymes in the synthesis of this compound or its key precursors is a completely unexplored and highly promising research avenue.

Table 3: Comparison of Chemical vs. Hypothetical Biocatalytic Step

| Parameter | Conventional Chemical Amination | Proposed Biocatalytic Amination (e.g., using Transaminase) |

|---|---|---|

| Reaction Conditions | High temperature/pressure, harsh pH | Aqueous buffer, ambient temperature/pressure, neutral pH mdpi.com |

| Reagents | Metal catalysts, strong reducing agents | Enzyme, amine donor (e.g., isopropylamine) |

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |

| Byproducts | Metal waste, salt byproducts | Benign byproducts (e.g., acetone) |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. dtu.dkresearchgate.net The integration of this technology with automated platforms can accelerate the synthesis and optimization of valuable compounds. researchgate.net

Future research should explore the translation of key synthetic steps for this compound into a continuous flow process. Reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time could particularly benefit from this approach. mdpi.com For instance, a nitration or a high-temperature cyclization step could be performed more safely and efficiently in a microreactor. An automated flow platform could then be used to rapidly screen different reaction parameters (temperature, residence time, reagent stoichiometry) to find the optimal conditions, significantly reducing the time required for process development. dtu.dk

Table 4: Batch vs. Flow Processing for a Hypothetical Hazardous Reaction Step

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety Profile | Higher risk of thermal runaway | Inherently safer due to small reaction volume mdpi.com |

| Reaction Time | Hours | Seconds to Minutes |

| Scalability | Difficult, requires re-optimization | Straightforward by running the system for longer ("scaling out") |

| Process Control | Moderate | Precise control over temperature, pressure, and residence time researchgate.net |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular design and synthesis. rjptonline.org Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of unknown transformations, suggest optimal reaction conditions, and even design entire synthetic routes. princeton.eduresearchgate.net

Table 5: Example of ML-Assisted Reaction Optimization

| Inputs for ML Model | Predicted Output | |||

|---|---|---|---|---|

| Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| Ligand A | K2CO3 | Toluene | 100 | 45% |

| Ligand B | K2CO3 | Toluene | 100 | 62% |

| Ligand B | Cs2CO3 | Toluene | 100 | 78% |